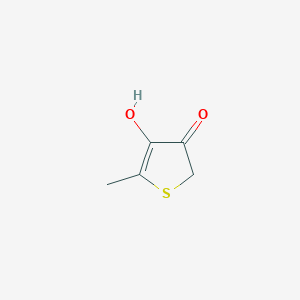

4-Hydroxy-5-methyl-3(2H)-thiophenone

Description

Context within the Chemical Landscape of Thiophenones and Related Heterocycles

Thiophenones are a class of sulfur-containing heterocyclic compounds characterized by a thiophene (B33073) ring with a ketone functional group. These compounds are structurally related to other important heterocycles found in nature and formed during chemical processes, such as furanones, pyranones, and thiazoles. The presence of a sulfur atom in the thiophene ring imparts unique chemical and physical properties compared to its oxygen-containing furanone analogue.

Research has shown that substituted thiophenones are significant contributors to the flavor and aroma profiles of various cooked foods. nih.gov They are often formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. researchgate.net For instance, the reaction of 4-hydroxy-5-methyl-3(2H)-furanone, a well-known flavor compound, with cysteine or hydrogen sulfide (B99878) has been shown to produce a variety of sulfur-containing volatile compounds, including several thiophenones. nih.gov This suggests a plausible pathway for the formation of 4-Hydroxy-5-methyl-3(2H)-thiophenone in food systems.

The broader class of thiophenes has been evaluated for safety as flavoring ingredients, indicating their relevance in the food industry. femaflavor.org The structural similarity of this compound to these and other biologically active thiophenones underscores the academic interest in its synthesis and characterization.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H6O2S | PubChem nih.gov |

| Molecular Weight | 130.17 g/mol | PubChem nih.gov |

| IUPAC Name | 4-hydroxy-5-methylthiophen-3-one | PubChem nih.gov |

| CAS Number | 26494-09-7 | PubChem nih.gov |

| Classification | Vinylogous thioester | FooDB |

Interdisciplinary Research Significance and Emerging Academic Interests

The interdisciplinary significance of this compound stems primarily from its potential role in food chemistry and its utility as a building block in organic synthesis. While direct studies are limited, research on closely related compounds provides a strong indication of its emerging academic interests.

In the realm of food science, the study of sulfur-containing heterocycles is crucial for understanding the chemistry of flavor development. A related compound, 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone, has been identified as a pigment and aroma compound in soy sauce, miso, and beer, formed through the Maillard reaction. researchgate.net This highlights the potential for this compound to be a yet-to-be-identified contributor to the sensory characteristics of thermally processed foods. The investigation into its formation pathways, sensory properties, and presence in various food matrices represents a significant area for future research.

From a synthetic chemistry perspective, the thiophenone scaffold is of interest for the development of novel compounds with potential biological activity. Substituted thiophenones are known to exhibit a range of biological activities, and the functional groups of this compound (a hydroxyl group and a ketone) offer reactive sites for further chemical modification.

While the academic community's focus on this compound is still developing, its position within the important class of thiophenones and its relationship to key flavor and biologically active molecules suggest that it will be a compound of increasing research interest in the future.

Structure

3D Structure

Properties

CAS No. |

26494-09-7 |

|---|---|

Molecular Formula |

C5H6O2S |

Molecular Weight |

130.17 g/mol |

IUPAC Name |

4-hydroxy-5-methylthiophen-3-one |

InChI |

InChI=1S/C5H6O2S/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3 |

InChI Key |

GIVVLEIYPVKDNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)CS1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 5 Methyl 3 2h Thiophenone and Analogues

Established Synthetic Pathways for Thiophenone Core Construction

Traditional methods for synthesizing the thiophenone core often rely on the construction of the thiophene (B33073) ring from acyclic precursors through cyclization reactions or the transformation of existing thiophene derivatives.

Cyclization Reactions for Thiophene Ring Formation

Cyclization reactions are a cornerstone of thiophene synthesis, providing a direct route to the heterocyclic core. One notable approach involves the Fiesselmann thiophene synthesis, which has been applied to construct thieno[3,2-b]thiophene (B52689) derivatives. This method utilizes the condensation of 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base to yield 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. Subsequent saponification and decarboxylation of these esters lead to the formation of the corresponding thieno[3,2-b]thiophen-3(2H)-ones. clockss.org

Another versatile method is the Paal-Knorr synthesis, which traditionally involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form thiophenes. nih.gov This approach has been adapted for the synthesis of various substituted thiophenes and can be a viable route to thiophenone precursors.

Thiophene-Based Precursor Transformations to Thiophenones

The transformation of pre-existing thiophene rings into thiophenones represents an alternative synthetic strategy. This can be achieved through oxidation of suitably substituted thiophenes. For instance, 3-hydroxythiophenes can be oxidized to the corresponding thiophen-3(2H)-ones. rsc.org This transformation is a key step in accessing the desired ketone functionality on the thiophene ring. The oxidation of 3-hydroxythiophenes can proceed via radical intermediates, which can be studied using techniques like EPR spectroscopy. rsc.org

Furthermore, functional group manipulations on the thiophene ring can lead to the formation of thiophenones. For example, the saponification and subsequent decarboxylation of 3-hydroxythieno[3,2-b]thiophene-2-carboxylates, formed via the Fiesselmann synthesis, directly yield thieno[3,2-b]thiophen-3(2H)-ones. clockss.org

Gewald Reaction Derivatives and Adaptations for Thiophenone Synthesis

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. researchgate.netnih.gov It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. researchgate.net While the direct synthesis of 4-hydroxy-5-methyl-3(2H)-thiophenone via a standard Gewald reaction is not explicitly detailed, adaptations and modifications of this reaction can provide access to highly substituted thiophenes that could serve as precursors. nih.gov

The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene ring, which can then be further modified to yield the desired thiophenone structure. For instance, a 2-aminothiophene synthesized via the Gewald reaction could potentially undergo hydrolysis and subsequent functional group transformations to introduce the hydroxyl and carbonyl groups at the desired positions.

Green Chemistry Approaches in Thiophenone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of thiophenones, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. anton-paar.comnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and enable reactions to be carried out under solvent-free conditions. anton-paar.comorganic-chemistry.org

The Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds has been successfully performed using microwave irradiation in the presence of Lawesson's reagent, often without the need for a solvent. organic-chemistry.org This approach offers a significant improvement over classical methods that require long reaction times and often result in lower yields. Similarly, the Gewald reaction has been adapted to microwave conditions, which has been shown to be beneficial for reaction yields and times. researchgate.net

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

| Paal-Knorr | 1,4-Dicarbonyl compound, Lawesson's reagent | Microwave, Solvent-free | Substituted Thiophene | High | organic-chemistry.org |

| Gewald Reaction | Ketone, α-Cyanoester, Sulfur, Base | Microwave | 2-Aminothiophene | Improved | researchgate.net |

Solvent-Free and Catalytic Methods for Enhanced Efficiency

Solvent-free reactions and the use of efficient catalysts are central tenets of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by eliminating or minimizing the use of volatile organic solvents and by developing more efficient and selective catalytic systems.

Solvent-free synthesis of thiophene derivatives has been achieved through one-pot multicomponent reactions at room temperature. For example, the reaction of aroylisothiocyanates, alkyl bromides, and enaminones under solvent-free conditions provides an effective route to tetrasubstituted thiophenes. samipubco.com This method offers advantages such as reduced reaction times, high yields, and straightforward product isolation. samipubco.com

Catalytic methods also play a crucial role in the efficient synthesis of thiophenes. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the C-H arylation of thiophenes, allowing for the introduction of various substituents onto the thiophene ring. mdpi.com The development of highly active and selective catalysts can significantly improve the efficiency and sustainability of these transformations.

| Method | Reactants | Conditions | Product | Key Advantages | Reference |

| Multicomponent Reaction | Aroylisothiocyanate, Alkyl bromide, Enaminone | Solvent-free, Room temperature | Tetrasubstituted Thiophene | Reduced reaction time, High yield | samipubco.com |

| Pd-catalyzed C-H Arylation | Thiophene derivative, Aryl halide | Palladium catalyst | Aryl-substituted Thiophene | High efficiency and selectivity | mdpi.com |

Application of Ionic Liquids and Deep Eutectic Solvents (DESs)

Ionic liquids, which are salts with low melting points, can act as both solvents and catalysts in chemical reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for the synthesis of heterocyclic compounds. While specific examples detailing the synthesis of this compound using ionic liquids are not extensively documented, the principles of IL-assisted synthesis of related sulfur heterocycles are well-established. For instance, the promotion of condensation reactions and the stabilization of reactive intermediates are key advantages offered by ionic liquids. mdpi.com

Deep eutectic solvents (DESs), mixtures of hydrogen bond donors and acceptors, present an even more environmentally benign and cost-effective alternative to ionic liquids. nih.gov Research has demonstrated the successful synthesis of thiophene derivatives in DESs. For example, a study on the heterocyclodehydration and iodocyclization of 1-mercapto-3-yn-2-ols to form thiophenes was effectively carried out in a choline chloride/glycerol (ChCl/Gly) deep eutectic solvent. researchgate.net This approach highlights the potential of DESs to facilitate key bond-forming reactions in the synthesis of the thiophenone core. The use of DESs can lead to high yields and allows for the recycling of the solvent system, aligning with the principles of green chemistry. mdpi.com

Table 1: Application of Deep Eutectic Solvents in Thiophene Synthesis

| Reactants | DES System | Catalyst | Conditions | Product | Yield (%) | Reference |

| 1-Mercapto-3-yn-2-ols | ChCl/Gly (1:2) | PdI2/KI | 50 °C, 8 h | Substituted Thiophenes | 65-83 | researchgate.net |

| 1-Mercapto-3-yn-2-ols | ChCl/Gly (1:2) | I2 (1.2 equiv) | Room Temp, 5 h | 3-Iodothiophenes | Good to High | researchgate.net |

Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of sophisticated strategies for the construction of complex molecules, including thiophenone derivatives.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to molecular diversity. nih.gov The synthesis of thiophene derivatives via MCRs is a well-established field, often providing access to highly substituted and functionalized ring systems in a single step. samipubco.comorganic-chemistry.org

While a specific MCR for the direct synthesis of this compound is not prominently reported, the general applicability of MCRs for constructing the thiophene core suggests their potential. For instance, the Gewald reaction, a classic MCR for the synthesis of 2-aminothiophenes, demonstrates the power of this approach in building the thiophene ring from simple precursors. organic-chemistry.org Adapting such strategies to yield the 3(2H)-thiophenone scaffold with the desired hydroxy and methyl substituents remains an area of synthetic interest.

Table 2: Examples of Multicomponent Reactions for Thiophene Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aroylisothiocyanate | Alkyl Bromide | Enaminone | Solvent-free, Room Temp | Polysubstituted Thiophenes | samipubco.com |

| β-Ketoester | Cyanoacetate | Sulfur | Room Temp | Tetrasubstituted Thiophenes | organic-chemistry.org |

Photochemical Synthesis Routes to Functionalized Thiophenones

Photochemical reactions, utilizing light as a clean and efficient energy source, offer unique pathways for the synthesis and functionalization of heterocyclic compounds. The photochemical cyclization of suitable precursors can lead to the formation of the thiophene ring under mild conditions. researchgate.net

For example, the irradiation of 4-[(2-iodophenoxy)methyl]thiophene-2-carbaldehyde and its derivatives with UV light has been shown to induce ring closure, yielding 4H-thieno[3,2-c]chromene-2-carbaldehydes in high yields. researchgate.net This type of intramolecular cyclization demonstrates the feasibility of forming fused ring systems containing a thiophene moiety. While direct photochemical synthesis of this compound has not been detailed, the principles of photo-induced cyclization and rearrangement could be applied to appropriately designed precursors to access the thiophenone core. The study of photoreactions of related compounds, such as 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one, provides insights into the potential photochemical behavior of hydroxy-substituted thiophene systems. researchgate.net

Beta-Oxodithioester Mediated Synthesis of Thiophenone Derivatives

Beta-oxodithioesters are versatile building blocks in organic synthesis, known for their ability to participate in a variety of cyclization and condensation reactions to form sulfur-containing heterocycles. Their unique reactivity allows for the construction of thiophene rings with diverse substitution patterns.

While a direct application of beta-oxodithioesters for the synthesis of this compound is not explicitly described in the readily available literature, their use in constructing thiophene derivatives is well-documented. These intermediates can react with various electrophiles and undergo subsequent cyclization to afford functionalized thiophenes. The adaptability of this methodology suggests its potential for the targeted synthesis of specific thiophenone structures, including those with hydroxy and methyl substituents, by carefully selecting the appropriate starting materials and reaction conditions.

Condensation Reactions in Thiophenone Derivative Preparation

Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including thiophenones. The formation of the thiophene ring often involves the cyclization of a linear precursor containing the necessary sulfur and carbon atoms, driven by the removal of a small molecule such as water or an alcohol.

The synthesis of analogues of this compound, such as 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one, has been achieved through a multi-step sequence involving condensation reactions. nih.govresearchgate.net A general approach involves the reaction of an appropriate oxoester with bromine, followed by treatment with thioacetic acid and subsequent base-mediated cyclization. nih.gov This strategy highlights the importance of intramolecular condensation in the final ring-forming step to yield the desired hydroxy-thiophenone core. Microwave-assisted condensation has also been employed in the synthesis of related hydroxy-substituted aromatic compounds, indicating a potential avenue for accelerating and improving the efficiency of these reactions. scielo.org.bo The synthesis of 2-hydroxy-5-methylacetophenone salicyloyl hydrazone through condensation further illustrates the broad utility of this reaction type in preparing functionalized aromatic systems that could serve as precursors to more complex heterocycles. saudijournals.com

Table 3: General Steps in Condensation-Based Synthesis of Hydroxy-Thiophenone Analogues

| Step | Reagents | General Conditions | Intermediate/Product | Reference |

| 1 | Oxoester, Bromine | Chloroform (B151607), 273 K to RT | Bromo-oxoester | nih.gov |

| 2 | Bromo-oxoester, Thioacetic acid, Triethylamine | THF, Room Temperature | Thioacetate derivative | nih.gov |

| 3 | Thioacetate derivative, Sodium hydroxide | Ethanol/Water, 333 K | Hydroxy-thiophenone | nih.gov |

Reactivity and Reaction Mechanisms of 4 Hydroxy 5 Methyl 3 2h Thiophenone

Tautomerism and Keto-Enol Equilibrium Dynamics

4-Hydroxy-5-methyl-3(2H)-thiophenone, like many carbonyl compounds with α-hydrogens, exists as a mixture of two readily interconvertible constitutional isomers known as tautomers. libretexts.org This specific equilibrium is referred to as keto-enol tautomerism. The "keto" form contains a carbonyl group (C=O), while the "enol" form features a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). libretexts.org

The two tautomeric forms are:

Keto form: 5-methyl-3,4-dihydrothiophen-3-one, 4-hydroxy-

Enol form: 3-hydroxy-5-methylthiophen-4-ol

For most simple ketones and aldehydes, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org However, the stability of the enol tautomer can be significantly influenced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com In the case of this compound, the enol form benefits from conjugation of the double bond with the thiophene (B33073) ring and the potential for intramolecular hydrogen bonding, which can increase its relative stability. libretexts.org

The dynamics of this equilibrium are sensitive to environmental conditions. The interconversion can be catalyzed by either acid or base. masterorganicchemistry.com Studies on analogous heterocyclic compounds, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, have shown that the rate of tautomerism and racemization is highly dependent on pH. nih.gov The rate is lowest in slightly acidic conditions (pH 4-5) and increases significantly in strongly acidic (pH < 2) or, particularly, in neutral to basic (pH > 7) environments. nih.gov This is because the enol form is more stabilized in non-polar solvents, while the keto form is favored in polar, protic solvents like water. masterorganicchemistry.com

Interactive Data Table: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Polar solvents (e.g., water) favor the keto form. Non-polar solvents (e.g., CCl₄) favor the enol form. masterorganicchemistry.com | Polar solvents can hydrogen bond with the keto form's carbonyl group. Intramolecular hydrogen bonding in the enol form is more favorable in non-polar environments. masterorganicchemistry.com |

| pH | Catalyzed by both acid and base. masterorganicchemistry.com | Acid protonates the carbonyl oxygen, facilitating enol formation. Base removes an α-proton, forming an enolate which then protonates to the enol. |

| Conjugation | Stabilizes the enol form. libretexts.org | Conjugation of the C=C double bond with other π-systems (like the thiophene ring) delocalizes electron density, increasing stability. |

| Hydrogen Bonding | Intramolecular H-bonding stabilizes the enol form. libretexts.org | The hydroxyl group of the enol can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule or another functional group within the same molecule. |

Electrophilic and Nucleophilic Reactions of the Thiophenone System

The reactivity of this compound is dictated by the interplay of its functional groups: the thiophene ring, the α,β-unsaturated ketone system, and the enolic hydroxyl group.

Reactivity at the Thiophenone Core and Substituent Effects

The sulfur atom in the thiophene ring can also influence reactivity through the potential involvement of its d-orbitals, which can stabilize charged intermediates formed during substitution reactions. nih.gov Electron-withdrawing groups on the thiophene ring generally facilitate nucleophilic aromatic substitution (SNA r). nih.gov

Interactive Data Table: Substituent Effects on the Thiophenone Core

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Carbonyl Group (-C=O) | C3 | Electron-withdrawing (by resonance and induction) | Deactivates the ring towards electrophilic substitution; Activates the C=C bond for nucleophilic conjugate addition. |

| Hydroxyl Group (-OH) | C4 | Electron-donating (by resonance) | Activates the ring towards electrophilic substitution. |

| Methyl Group (-CH₃) | C5 | Electron-donating (by induction) | Activates the ring towards electrophilic substitution. |

| Sulfur Heteroatom (-S-) | Ring | Electron-donating (lone pair participation in aromaticity) | Generally activates the ring for electrophilic substitution compared to benzene; can stabilize intermediates. nih.gov |

O-Alkylation and O-Acylation of Enolates

The acidic proton of the hydroxyl group can be removed by a base to form a nucleophilic enolate anion. This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the oxygen atom or a carbon atom. fiveable.me

C-alkylation vs. O-alkylation: The outcome of an alkylation reaction depends on several factors. O-alkylation is generally favored by "hard" electrophiles (like alkyl sulfates), polar aprotic solvents, and free ions (less association with the counter-ion). C-alkylation is favored by "soft" electrophiles (like alkyl iodides), less polar solvents, and tight ion pairing. fiveable.meprinceton.edu

Acylation: Acylation of enolates with reactive acylating agents like acid chlorides tends to occur at the oxygen atom, yielding an enol ester. 182.160.97

The general reaction involves deprotonation with a base (e.g., sodium hydride, LDA) followed by the addition of an alkylating (R-X) or acylating (RCO-X) agent. youtube.com

Conjugate Addition Reactions of 2,2-Disubstituted Thiophen-3(2H)-ones

The α,β-unsaturated ketone moiety in the keto tautomer of this compound makes it a Michael acceptor. It can undergo conjugate addition (or 1,4-addition) reactions where a nucleophile attacks the β-carbon of the carbon-carbon double bond. acsgcipr.org This type of reaction is common for thiophenes reacting with α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net

A wide range of nucleophiles can participate in this reaction, including:

Soft nucleophiles: Thiols, amines, and Grignard reagents (in the presence of copper catalysts) readily undergo conjugate addition. acsgcipr.orgnsf.gov

Enolates: Other enolates can also act as nucleophiles, leading to the formation of a new carbon-carbon bond.

The reaction is highly atom-efficient and can be catalyzed by bases, acids, or organocatalysts. acsgcipr.org For instance, the conjugate addition of Grignard reagents to similar thiochromones is effectively catalyzed by copper salts. nsf.gov

Protonation Mechanisms Involving the Hydroxyl Group

The hydroxyl group in the enol form is weakly acidic and can be deprotonated by a base to form the enolate, as discussed previously. Conversely, the carbonyl oxygen in the keto form has lone pairs of electrons and can be protonated by an acid. This protonation is the first step in the acid-catalyzed mechanism of keto-enol tautomerization. libretexts.org

The protonated carbonyl intermediate is more electrophilic and more susceptible to nucleophilic attack. The acidity of the enolic proton and the basicity of the carbonyl oxygen are key parameters that govern the reactivity and equilibrium dynamics of the system.

Coordination Chemistry and Ligand Properties of Thiophenone Derivatives

Thiophene and its derivatives are known to act as ligands in coordination chemistry, forming complexes with various transition metals. nih.govresearchgate.net The sulfur atom of the thiophene ring can coordinate to a metal center, and other heteroatoms, such as the oxygen atoms from the carbonyl and hydroxyl groups in this compound, can also act as donor sites.

Schiff bases derived from thiophenes are particularly effective ligands, often acting in a tridentate manner by coordinating through the sulfur atom, the azomethine nitrogen, and another donor atom. nih.gov These ligands readily form stable complexes with metals like Co(II), Cu(II), Ni(II), and Zn(II). nih.gov The coordination can lead to the formation of monomeric, dimeric, or polymeric metal complexes. acs.org The resulting metal complexes have applications in catalysis and materials science. mdpi.comup.ac.za

Interactive Data Table: Potential Metal Complexes with Thiophenone Derivatives

| Metal Ion | Potential Coordination Sites | Type of Complex | Reference Analogy |

|---|---|---|---|

| Cu(II) | S (thiophene), O (carbonyl/hydroxyl), N (if derivatized to Schiff base) | Monomeric or Polymeric | nih.govmdpi.com |

| Zn(II) | S (thiophene), O (carbonyl/hydroxyl), N (if derivatized to Schiff base) | Monomeric | nih.govacs.org |

| Pd(II) | S (thiophene), N (if derivatized to Schiff base) | Monomeric | acs.org |

| Cd(II) | S (thiophene), N (if derivatized to Schiff base) | Dimeric or Polymeric | acs.org |

| Ni(II) | S (thiophene), O (carbonyl/hydroxyl), N (if derivatized to Schiff base) | Monomeric | nih.gov |

| Co(II) | S (thiophene), O (carbonyl/hydroxyl), N (if derivatized to Schiff base) | Monomeric | nih.gov |

Ligand Design and Modes of Thiophene Coordination to Metal Centers

Thiophene and its derivatives, including this compound, are of significant interest in coordination chemistry due to their versatile roles as ligands. The design of thiophene-based ligands is crucial for creating coordination complexes with specific electronic and catalytic properties. The sulfur atom in the thiophene ring, along with other potential donor atoms from substituents, allows for various modes of coordination to metal centers.

Thiophene can coordinate to a metal center in several ways:

η¹(S)-coordination: The most common mode, where the sulfur atom acts as a soft Lewis base and donates a lone pair of electrons to the metal center.

η²-coordination: The metal binds to the C=C bond of the thiophene ring.

η⁴-coordination: The metal interacts with the four carbon atoms of the thiophene ring.

η⁵-coordination: The entire thiophene ring coordinates to the metal in a "piano-stool" fashion, similar to cyclopentadienyl (B1206354) ligands.

The specific mode of coordination is influenced by the electronic properties of the metal center, the steric and electronic nature of the other ligands in the complex, and the substituents on the thiophene ring itself. For this compound, the presence of the hydroxyl and carbonyl groups introduces additional potential coordination sites (oxygen atoms), making it a potential bidentate or even polydentate ligand. This allows for the formation of stable chelate rings with metal ions.

Research on thiophene-derived Schiff bases has shown that they can act as tridentate ligands, coordinating with metal ions like Co(II), Cu(II), Ni(II), and Zn(II) through the azomethine nitrogen, a deprotonated amine nitrogen, and the sulfur atom of the thiophene ring. nih.gov Similarly, thiophenophane ligands, which are macrocyclic thioethers containing a thiophene unit, have been synthesized and their coordination chemistry with copper(I), copper(II), palladium(II), and platinum(II) has been explored. scholaris.ca The rigid thiophene subunit in these macrocycles influences their conformational properties upon complexation. scholaris.ca

| Coordination Mode | Description | Interacting Atoms |

|---|---|---|

| η¹(S) | Coordination through the sulfur atom. | Sulfur |

| η² | Coordination to a C=C double bond. | Two Carbon atoms |

| η⁴ | Coordination to the diene system of the ring. | Four Carbon atoms |

| η⁵ | Coordination to the entire aromatic ring. | All five ring atoms |

Influence of Chelation on Electronic Properties and Stability

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, has a profound influence on the electronic properties and stability of the resulting complex. For ligands derived from this compound, the ability to form a chelate ring involving the hydroxyl oxygen and the carbonyl oxygen, or one of these and the ring sulfur, significantly enhances the thermodynamic stability of the metal complex. This is known as the chelate effect.

The increased stability of chelated complexes is primarily due to a favorable entropy change. When a polydentate ligand replaces multiple monodentate ligands, the total number of independent particles in the solution increases, leading to an increase in entropy.

From an electronic standpoint, chelation can lead to:

Changes in Ligand Field Strength: The formation of a rigid chelate ring can alter the geometry around the metal center and affect the splitting of the d-orbitals. This, in turn, influences the electronic spectra (color) and magnetic properties of the complex. wisdomlib.org

Redox Potential Shifts: The electron-donating or -withdrawing nature of the ligand, combined with the stability of the chelate ring, can modify the ease with which the central metal ion is oxidized or reduced.

Enhanced Biological Activity: Studies on thiophene-derived Schiff base complexes have demonstrated that chelation can significantly increase their antimicrobial activity compared to the free ligands. nih.gov This enhancement is attributed to the altered electronic properties and increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.

For instance, 8-hydroxyquinoline, a well-known chelating agent, derives most of its biological activities from its ability to form stable complexes with metal ions, thereby restoring metal balance in biological systems. nih.gov The formation of a stable complex can shield the metal ion from the biological environment or, conversely, expose it in a way that enhances its toxicity to target cells. nih.gov

| Property | Influence of Chelation |

|---|---|

| Thermodynamic Stability | Significantly increased (Chelate Effect) |

| Electronic Spectra | Shift in absorption bands due to altered d-orbital splitting |

| Redox Potential | Shifted depending on the nature of the ligand and metal |

| Biological Activity | Often enhanced due to changes in lipophilicity and electronic structure |

Dimerization and Intermolecular Reactions of Hydroxythiophenones

Hydroxythiophenones can participate in dimerization and other intermolecular reactions, driven by various reactive sites within the molecule. The presence of the hydroxyl group, the enone system, and the sulfur atom allows for several potential reaction pathways.

One notable reaction is the dimerization of thiophene derivatives through the oxidation of the sulfur atom. For example, the oxidation of brominated thiophenes can lead to the formation of a reactive thiophene S,S-dioxide intermediate. rsc.org Depending on the substitution pattern, this intermediate can undergo a Diels-Alder dimerization reaction. rsc.org While monosubstituted thiophenes tend to dimerize via their reactive sulfoxide (B87167) intermediates, more sterically hindered thiophenes may yield the stable sulfone. rsc.org

Furthermore, the synthesis of thienoacene dimers, which are of interest for their electronic properties in materials science, has been achieved through methods like the Yamamoto coupling of brominated thieno[3,2-b]thiophene (B52689) units. rsc.org These dimers exhibit altered electronic properties, such as a raised HOMO level and a bathochromic shift in their absorption spectra, compared to the monomeric units. rsc.org The planarity and intermolecular interactions in the solid state are crucial for their charge transport capabilities.

For this compound, potential intermolecular reactions could include:

Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates in the solid state or in non-polar solvents.

Michael addition: The α,β-unsaturated ketone (enone) moiety is susceptible to nucleophilic attack, which could lead to intermolecular addition reactions.

Condensation reactions: The hydroxyl group and the adjacent carbonyl group could potentially undergo condensation reactions under certain conditions.

Reactions Leading to Thiophene Derivatives from Analogous Furanone Scaffolds

The synthesis of thiophene rings from furanone precursors is a known transformation in heterocyclic chemistry, often involving the replacement of the ring oxygen with a sulfur atom. The Paal-Knorr synthesis is a cornerstone reaction for the formation of five-membered heterocycles, including furans, pyrroles, and thiophenes, from 1,4-dicarbonyl compounds. wikipedia.orguobaghdad.edu.iq

The conversion of a furanone to a thiophenone can be viewed as a variation of this principle. The general strategy involves reacting the furanone or its 1,4-dicarbonyl precursor with a sulfurizing agent. Common sulfurizing agents include:

Phosphorus pentasulfide (P₄S₁₀)

Lawesson's reagent

The mechanism of the Paal-Knorr thiophene synthesis is thought to proceed through the sulfurization of the dicarbonyl compound to form a thioketone, which then cyclizes. wikipedia.org It has been shown that directly treating a pre-formed furan (B31954) with phosphorus pentasulfide does not always yield the same results as reacting the corresponding 1,4-dicarbonyl compound, suggesting that the furan is not necessarily an intermediate in the thiophene synthesis from the dicarbonyl. wikipedia.orgorganic-chemistry.org

A direct bioisosteric exchange of oxygen for sulfur in a butenolide (furanone) ring has been employed to synthesize thiophenones. researchgate.net This approach is valuable for creating libraries of compounds for structure-activity relationship studies. For instance, the furanone analogue of the title compound, 4-hydroxy-5-methyl-3(2H)-furanone, is a known compound with biological activity, such as inhibiting melanogenesis. nih.gov The synthesis of this compound from this furanone precursor would be a logical synthetic route, likely achievable by treatment with a reagent like Lawesson's reagent.

| Reaction Name | Precursor | Reagent | Product |

|---|---|---|---|

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compound | Phosphorus pentasulfide or Lawesson's reagent | Thiophene |

| Bioisosteric Replacement | Furanone | Lawesson's reagent | Thiophenone |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Hydroxy-5-methyl-3(2H)-thiophenone, NMR analysis provides critical information about its proton and carbon framework. It is important to note that this compound can exist in tautomeric forms, primarily the keto form (this compound) and the enol form (3-hydroxy-5-methylthiophene). In solution, an equilibrium between these forms may exist, and the observed spectra can reflect the dominant species or a mixture. The experimental data available in the literature predominantly characterizes the stable enol tautomer, 3-hydroxy-5-methylthiophene. rsc.org

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their connectivity. For the enol tautomer, 3-hydroxy-5-methylthiophene, the ¹H NMR spectrum provides distinct signals corresponding to the protons on the thiophene (B33073) ring and the methyl substituent.

The key proton signals for 3-hydroxy-5-methylthiophene in deuterated chloroform (B151607) (CDCl₃) are assigned as follows: a signal for the proton at the C2 position, a signal for the proton at the C4 position, and a signal for the methyl group protons. rsc.org The chemical shifts (δ) are indicative of the electronic environment of each proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | 3.62 | s |

| H4 | 6.20 | s |

| -CH₃ | Data not explicitly provided in the source for this specific signal, but expected in the alkyl region. |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The ¹³C NMR spectrum of 3-hydroxy-5-methylthiophene provides evidence for the five carbon atoms of the thiophene ring and the methyl group.

The chemical shifts in the ¹³C NMR spectrum confirm the presence of sp²-hybridized carbons of the aromatic ring and the sp³-hybridized carbon of the methyl group. The carbons attached to heteroatoms (oxygen and sulfur) show characteristic downfield shifts. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 95.2 |

| C3 | 154.1 |

| C4 | 118.6 |

| C5 | 137.2 |

| -CH₃ | Data not explicitly provided in the source. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

While specific experimental FT-IR peak data for this compound is not detailed in readily available literature, its spectrum is expected to show characteristic absorption bands corresponding to its key functional groups. nih.gov The presence of a hydroxyl group, a carbonyl group, a carbon-carbon double bond, and carbon-sulfur bonds would result in a distinctive IR profile.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) |

| C=O (ketone) | Stretching | 1715 - 1680 |

| C=C (alkene) | Stretching | 1680 - 1620 |

| C-S (thiophene ring) | Stretching | ~700 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (molecular formula C₅H₆O₂S), the molecular weight is 130.17 g/mol . nih.gov The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern would provide valuable structural information. While the specific experimental spectrum is noted in databases, the detailed fragmentation data is not publicly disseminated. nih.gov However, a plausible fragmentation pathway can be predicted based on the structure.

Key fragmentation would likely involve the loss of small, stable neutral molecules such as carbon monoxide (CO) and cleavage of the methyl group.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 130 | Molecular Ion [M]⁺ | [C₅H₆O₂S]⁺ |

| 115 | [M - CH₃]⁺ | [C₄H₃O₂S]⁺ |

| 102 | [M - CO]⁺ | [C₄H₆OS]⁺ |

| 87 | [M - CO - CH₃]⁺ | [C₃H₃OS]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For derivatives of hydroxy-thiophenone, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

In the structural analysis of a closely related compound, 3-hydroxy-4-methyl-2H-thiophen-5-one, single-crystal X-ray diffraction revealed significant details about its solid-state conformation. researchgate.net The crystals of this compound were found to be twinned, a phenomenon where two or more crystals are intergrown in a symmetrical manner. researchgate.net The final refinement of the crystal structure indicated a twin ratio of approximately 0.568:0.432. researchgate.net

A predominant feature of the crystal structure of hydroxy-thiophenone derivatives is the formation of hydrogen-bonded chains. researchgate.net In the case of 3-hydroxy-4-methyl-2H-thiophen-5-one, the hydroxyl (-OH) and carbonyl (C=O) groups of adjacent molecules participate in the formation of C(6) hydrogen-bonded chains. researchgate.net These chains propagate via translation, extending parallel to the researchgate.net direction. researchgate.net Such intermolecular interactions are fundamental in dictating the packing of the molecules in the crystal lattice. researchgate.net

Furthermore, the analysis of bond lengths and angles within the thiophenone ring and its substituents provides a detailed molecular geometry. For instance, a notable structural difference between related hydroxy-thiophenone derivatives can be the orientation of the hydroxyl group. researchgate.net While the oxygen atom of the hydroxyl group may be coplanar with the thiophene ring, the orientation of the hydrogen atom can differ, leading to variations in bond angles. researchgate.net

Table 1: Selected Crystallographic Data for a Related Hydroxy-Thiophenone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.0323(7) |

| b (Å) | 13.551(3) |

| c (Å) | 23.511(5) |

| β (°) | 94.27(1) |

| Volume (ų) | 1281.1(3) |

| Z | 4 |

Note: Data presented is for a related thiophene chalcone (B49325) derivative and serves as an illustrative example of crystallographic parameters obtained through X-ray diffraction. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the electronic structure of a molecule, particularly the nature of its chromophores.

The UV-Vis spectrum of a compound is influenced by the types of electronic transitions that can occur. In molecules with π-systems, such as the enone moiety in this compound, π → π* transitions are common. researchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net The presence of heteroatoms with lone pairs, like oxygen and sulfur in the thiophenone ring, can also lead to n → π* transitions, where a non-bonding electron is excited to a π* antibonding orbital.

For thiophene derivatives, the position of the maximum absorption (λmax) in the UV-Vis spectrum is sensitive to the molecular structure and the solvent used for the measurement. For instance, in a study of various 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes, the λmax was observed to shift depending on the solvent polarity. saudijournals.com In methanol, the absorption maxima ranged from 486 to 502 nm, while in chloroform and DMF, the ranges were 502 to 512 nm and 626 to 654 nm, respectively. saudijournals.com This solvent-dependent shift, known as solvatochromism, indicates changes in the energy levels of the electronic states of the molecule due to interactions with solvent molecules.

The introduction of different substituents on the thiophene ring can also cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For example, the introduction of a benzoyl group at the second position of the thiophene ring in the aforementioned dyes resulted in a bathochromic shift. saudijournals.com

Table 2: Illustrative UV-Vis Absorption Maxima for Substituted Thiophene Dyes in Different Solvents

| Solvent | λmax Range (nm) |

|---|---|

| Methanol | 486 - 502 |

| Chloroform | 502 - 512 |

| Dimethylformamide (DMF) | 626 - 654 |

Data is for a series of 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes and illustrates the effect of solvent polarity on electronic transitions. saudijournals.com

Thermogravimetric Analysis (TG-DTA) for Thermal Behavior

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to characterize the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTA measures the temperature difference between a sample and an inert reference material as a function of temperature.

For organic compounds like this compound, TGA can provide information about the temperatures at which the compound starts to decompose, the kinetics of its decomposition, and the mass of any residual material. The thermal stability of a compound is a critical parameter for its handling, storage, and application.

In studies of various metal complexes with ligands derived from heterocyclic compounds, TGA and DTA have been employed to investigate their thermal decomposition patterns. researchgate.net For example, the thermogravimetric analysis of some Cr(III), Mn(III), and Fe(III) complexes showed multi-stage decomposition processes, indicating the sequential loss of different parts of the molecule, such as coordinated water molecules followed by the organic ligand. researchgate.net The absence of weight loss at lower temperatures (e.g., below 100°C) can suggest the absence of lattice water. researchgate.net

The DTA curve complements the TGA data by indicating whether the thermal events are exothermic or endothermic. For instance, melting and vaporization are typically endothermic processes, while decomposition can be either endothermic or exothermic. The combination of TGA and DTA provides a comprehensive profile of the thermal behavior of a compound.

Electrochemical Characterization and Redox Potential Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound, including its oxidation and reduction potentials. This information is valuable for understanding the electronic characteristics of a molecule and its potential involvement in electron transfer reactions.

For thiophene-containing compounds, electrochemical characterization can reveal how the thiophene ring and its substituents influence the ease of electron removal (oxidation) or addition (reduction). The oxidation potential of a molecule is a measure of its ability to donate electrons.

In a study of a comonomer containing thieno[3,2-b]thiophene (B52689) and 3,4-ethylenedioxythiophene (B145204) (EDOT), cyclic voltammetry was used to determine the oxidation potential. saudijournals.com The cyclic voltammogram showed an oxidation potential at 0.8 V, which corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the monomer. saudijournals.com The electrochemical behavior of such compounds is of interest for their application in conducting polymers and organic electronic devices.

The redox potential of this compound would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carbonyl group, as well as the sulfur atom in the thiophene ring. The specific redox potentials would need to be determined experimentally.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. This information is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.

For this compound, with the molecular formula C5H6O2S, elemental analysis would be used to confirm the expected percentages of carbon, hydrogen, and sulfur. The percentage of oxygen is typically determined by difference. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed chemical structure.

Table 3: Theoretical Elemental Composition of this compound (C5H6O2S)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 46.13 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.65 |

| Oxygen | O | 15.999 | 2 | 31.998 | 24.59 |

| Sulfur | S | 32.06 | 1 | 32.06 | 24.63 |

| Total | 130.161 | 100.00 |

Theoretical values are calculated based on the molecular formula and atomic masses of the constituent elements.

Powder X-ray Diffraction (PXRD) for Crystalline Structure

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline materials and analyze their structure. The technique involves directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is a valuable tool for characterizing the crystallinity of a solid compound. A highly crystalline material will produce a diffraction pattern with sharp, well-defined peaks, while an amorphous or poorly crystalline material will produce a broad, diffuse pattern.

For thiophene derivatives, PXRD can be used to:

Identify the crystalline form (polymorph) of the compound.

Assess the purity of a crystalline sample.

Determine the unit cell parameters of the crystal lattice. researchgate.net

Obtain information about the degree of crystallinity in polymeric materials containing thiophene units.

In the characterization of a new thiophene chalcone derivative, PXRD was used to obtain good quality diffraction data, including the d-spacing and relative intensities of the observed reflections. researchgate.net The powder pattern was successfully indexed in a monoclinic space group with specific unit cell parameters. researchgate.net This demonstrates the utility of PXRD in the structural characterization of novel crystalline thiophene-containing compounds. While single-crystal X-ray diffraction provides a more detailed structure, PXRD is often more practical for routine analysis and for samples that are not available as single crystals.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a standard method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various ground-state properties with a favorable balance between accuracy and computational cost.

Optimized Molecular Geometries and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides key data on bond lengths, bond angles, and dihedral angles. For flexible molecules, a conformational analysis is also performed to identify different stable conformers and their relative energies. While DFT calculations are routinely used for this purpose for many organic molecules, specific optimized coordinates and conformational energy landscapes for this compound are not available in the reviewed literature.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A small gap suggests high reactivity. For numerous thiophene derivatives, these values have been calculated and reported; however, specific HOMO-LUMO energy values and the corresponding energy gap for this compound could not be located.

Molecular Electrostatic Potential (MEP) and Charge Distribution

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red regions indicate negative potential, corresponding to sites susceptible to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. This analysis, along with the calculation of atomic charges, helps in understanding intermolecular interactions and chemical reactivity. No specific MEP maps or detailed charge distribution analyses for this compound were found.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

TD-DFT is a preferred method for calculating the electronic excited states of molecules. It allows for the prediction of UV-Vis absorption spectra by calculating excitation energies (which correspond to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions involved (e.g., from HOMO to LUMO). Such theoretical spectra are invaluable for interpreting experimental data. A predicted UV-Vis spectrum for this compound is not available in the current body of scientific literature.

Theoretical Calculations of Thermodynamic Properties

Computational methods can also estimate key thermodynamic properties. Databases like Cheméo provide calculated values for some compounds using group contribution methods (like the Joback method). For a related but different compound, 4-hydroxy-2,5-dimethyl-3(2H)-thiophenone, some calculated properties are available. However, for the specific molecule of interest, this compound, a comprehensive set of theoretically derived thermodynamic data from high-level quantum chemical calculations is not present in accessible databases. The PubChem database lists some basic computed properties but not detailed thermodynamic parameters like enthalpy or Gibbs free energy of formation.

Computational Chemistry and Electronic Structure Investigations

Computational chemistry provides powerful tools for investigating the electronic structure and properties of molecules like 4-Hydroxy-5-methyl-3(2H)-thiophenone at an atomic level. These theoretical studies complement experimental data, offering insights into molecular behavior, intermolecular interactions, and potential applications in materials science.

Structure Activity Relationships Sar of 4 Hydroxy 5 Methyl 3 2h Thiophenone Derivatives

Correlating Structural Modifications with Biological Interaction Profiles

The biological activity of 4-hydroxy-5-methyl-3(2H)-thiophenone derivatives is intricately linked to their structural features. Modifications at various positions of the thiophenone ring can lead to significant changes in their interaction with biological targets.

Key structural modifications and their general impact on biological profiles include:

Substitution at the C5 Position: The substituent at the C5 position of the thiophenone ring plays a critical role in determining the biological activity. In studies of thiolactomycin (B1682310), a more complex analog, the isoprenoid side chain at C5 is crucial for its inhibitory activity against fatty acid synthases. Even minor alterations to this side chain, such as the reduction of its double bonds, can lead to a significant loss of activity. This suggests a strict structural requirement for a planar and conjugated system at this position for optimal interaction with the target enzyme. However, some analogs with different C5 substituents have been observed to retain antimicrobial activity, possibly through a different mechanism of action.

Modifications at the C3 Position: The C3 position of the thiophenone ring has been a target for synthetic modifications. For instance, the introduction of an acetyl group at this position in thiolactomycin analogs has been shown to enhance antibacterial activity against certain pathogens like Staphylococcus aureus. This indicates that introducing specific functionalities at C3 can modulate the biological profile and potentially improve potency.

Alterations at the C4-hydroxyl Group: The hydroxyl group at the C4 position is a key feature of this class of compounds. Alkylation of this hydroxyl group in thiolactomycin analogs has led to a dramatic increase in antimalarial activity, suggesting that this position is a critical point for derivatization to enhance specific biological activities.

The following table summarizes the general impact of structural modifications on the biological profiles of 4-hydroxy-3(2H)-thiophenone derivatives, primarily based on inferences from related structures like thiolactomycin.

| Position of Modification | Type of Modification | General Impact on Biological Profile |

| C5 | Alteration of side chain | High sensitivity; modifications often reduce primary target activity. |

| C3 | Introduction of acyl groups | Can enhance antibacterial potency against specific strains. |

| C4 | Alkylation of hydroxyl group | May significantly increase certain biological activities, such as antimalarial efficacy. |

Influence of Substituent Position and Electronic Nature on SAR

The position and electronic properties (i.e., electron-donating or electron-withdrawing nature) of substituents on the thiophenone scaffold are determining factors in the SAR of these derivatives.

Positional Isomerism: The specific placement of a substituent can drastically alter the molecule's interaction with its biological target. For instance, the spatial arrangement of functional groups in relation to the core thiophenone ring dictates the potential for hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are essential for biological activity.

Electron-withdrawing groups (EWGs): The presence of EWGs, such as nitro or cyano groups, can enhance the acidity of the C4-hydroxyl group and potentially modulate the binding affinity to target proteins. In some thiophene (B33073) derivatives, EWGs have been associated with increased biological activity.

Electron-donating groups (EDGs): Conversely, EDGs, such as methyl or methoxy (B1213986) groups, can increase the electron density of the ring system. This can affect the molecule's reactivity and its ability to participate in charge-transfer interactions with biological macromolecules.

Studies on various thiophene-containing compounds have consistently shown that the interplay between the steric and electronic properties of substituents is a key determinant of their biological efficacy.

Identification of Key Pharmacophoric Elements within the Thiophenone Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and the SAR of related compounds.

The essential features for biological activity appear to include:

The 4-Hydroxy-3(2H)-thiophenone Core: This core structure, with its enolic hydroxyl group and the adjacent ketone, is a fundamental element. The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor, and the ketone to act as a hydrogen bond acceptor, are likely crucial for target binding.

The C5-Substituent: As previously discussed, the nature and conformation of the substituent at the C5 position are critical. For certain biological activities, a specific hydrophobic and planar substituent is required.

The C4-Hydroxyl Group: This group is a key hydrogen bonding element. Its presence and orientation are vital for interaction with many biological targets.

A generalized pharmacophore model for this class of compounds would likely feature a hydrogen bond donor (the C4-OH group), a hydrogen bond acceptor (the C3-keto group), a hydrophobic region (the C5-substituent), and the thiophene sulfur atom as an additional interaction point.

Computational Approaches to SAR Elucidation (e.g., QSAR, Molecular Docking-Based SAR)

Computational methods are powerful tools for elucidating the SAR of this compound derivatives, providing insights that can guide the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For thiophenone derivatives, QSAR models can be developed using various molecular descriptors that quantify their physicochemical properties, such as:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These include parameters like partial atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which reflect the electronic nature of the molecule.

Spatial descriptors: These relate to the three-dimensional shape and size of the molecule.

By correlating these descriptors with biological activity data, QSAR models can predict the activity of novel, unsynthesized derivatives and highlight the key structural features that influence potency.

Molecular Docking-Based SAR: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can provide detailed insights into the binding mode of this compound derivatives within the active site of a target enzyme.

By docking a series of analogs into the active site, researchers can visualize how different substituents interact with specific amino acid residues.

This allows for a rationalization of the observed SAR. For example, a decrease in activity upon introducing a bulky substituent at a certain position can be explained by steric clashes with the protein. Conversely, an increase in activity might be attributed to the formation of additional hydrogen bonds or hydrophobic interactions.

Molecular docking can be instrumental in identifying key pharmacophoric features and in designing new derivatives with improved binding affinity.

The following table provides an overview of how these computational approaches are applied to elucidate the SAR of thiophenone derivatives.

| Computational Method | Application in SAR Elucidation | Insights Gained |

| QSAR | Correlating molecular descriptors with biological activity. | Identification of key physicochemical properties influencing activity; prediction of activity for new compounds. |

| Molecular Docking | Predicting the binding mode of ligands in a target protein's active site. | Understanding specific ligand-protein interactions; rationalizing observed SAR; guiding the design of new inhibitors. |

Mechanistic Investigations of Molecular Interactions in Biological Contexts

Theoretical Exploration of Interactions with Enzymatic Systems (e.g., Cholinesterases, Lipoxygenases, Reverse Transcriptases)

A comprehensive review of scientific literature reveals a notable absence of specific theoretical or experimental studies focused on the direct interaction between 4-Hydroxy-5-methyl-3(2H)-thiophenone and key enzymatic systems such as cholinesterases, lipoxygenases, or reverse transcriptases. While research exists on the enzymatic inhibition properties of various other thiophene (B33073) derivatives, these findings cannot be directly extrapolated to this compound. Consequently, its potential inhibitory or modulatory effects on these particular enzymes remain uncharacterized.

Proposed Molecular Mechanisms of Bio-Related Interference (e.g., disruption of microbial cell membranes, inactivation of metabolic enzymes)

Detailed molecular mechanisms describing how this compound might interfere with biological systems, such as through the disruption of microbial cell membranes or the inactivation of metabolic enzymes, have not been specifically elucidated in the available scientific literature. While its structural analog, 4-hydroxy-5-methyl-3(2H)-furanone, is known to be involved in bacterial cell-to-cell communication and can be metabolized, similar pathways or interference mechanisms for the sulfur-containing thiophenone counterpart have not been reported. Therefore, specific proposals regarding its mode of action at a molecular level are currently speculative and lack direct evidentiary support.

Characterization of Binding Modes and Affinities through Computational Studies

Computational research, including molecular docking and dynamics simulations, has become a vital tool for characterizing the binding modes and affinities of small molecules with biological targets. However, there is a lack of published computational studies performed specifically on this compound. As a result, data detailing its binding energy, preferred binding poses, or the specific molecular interactions it might form within the active sites of proteins are not available. Such studies would be necessary to predict and understand its potential biological activity.

Studies on Interactions with Other Biological Molecules (e.g., Cephalexin interference as an impurity)

Significant research has been conducted on this compound in the context of pharmaceutical quality control, where it is recognized as a known impurity and degradation product of certain cephalosporin (B10832234) antibiotics. Specifically, its tautomer, 3-Hydroxy-4-methyl-2(5H)-thiophenone, is officially listed as "Cefalexin EP Impurity D" and "Cephalexin USP Related Compound D". lgcstandards.comchemicalbook.com It has also been identified as a degradation product of the antibiotic Cefaclor. caymanchem.com

The presence of this compound as an impurity is critical in the manufacturing and stability testing of cephalexin. It is formed as a major acidic degradation product of the parent antibiotic. medchemexpress.commedchemexpress.com As an impurity, its interaction is primarily one of interference in the analytical profiling and quality assessment of the final pharmaceutical product. Regulatory pharmacopeias mandate the monitoring and control of such impurities to ensure the safety and efficacy of the drug. The data below summarizes its identity as a recognized pharmaceutical impurity.

Table 1: Identification of this compound as a Pharmaceutical Impurity

| Parent Drug | Impurity Designation | CAS Number | Molecular Formula |

|---|---|---|---|

| Cephalexin (Cefalexin) | Cefalexin EP Impurity D | 34876-35-2 | C5H6O2S |

| Cephalexin (Cefalexin) | Cephalexin USP Related Compound D | 34876-35-2 | C5H6O2S |

| Cefadroxil | Cefadroxil Monohydrate Imp. G (EP) | 34876-35-2 | C5H6O2S |

This interaction does not necessarily imply a direct biological or therapeutic effect but rather highlights its chemical relationship and potential to interfere with the integrity of another biologically active molecule.

Advanced Applications and Functional Materials Derived from Thiophenones

Applications in Organic Electronics and Optoelectronic Devices

Thiophenone derivatives are integral to the advancement of organic electronics, where their tunable semiconducting and photophysical properties are exploited. Their rigid, planar structures facilitate efficient charge transport and intermolecular interactions, which are critical for device performance.

Thiophene-based molecules are crucial in the development of high-performance Organic Light-Emitting Diodes (OLEDs). nih.gov They can function as emissive materials, charge transporters, or host materials within the device architecture. The integration of thiophene (B33073) rings enhances charge mobility and light-emitting properties due to the electronic contributions of the sulfur atoms. nih.gov For instance, multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters incorporating a five-membered thiophene ring as the π-core have demonstrated exceptional performance. One such emitter, Th-BN, exhibits a narrowband green emission at 512 nm with a high luminous efficiency of 97%. nih.gov OLEDs based on this material achieved a high external quantum efficiency (EQE) of 34.6% and showed reduced efficiency roll-off at high brightness. nih.gov The introduction of the thiophene core was found to significantly enhance intramolecular charge transfer and spin-orbit coupling, leading to a rapid reverse intersystem crossing rate, which is crucial for high efficiency. nih.gov Furthermore, donor-acceptor type compounds where triphenylamine (B166846) (donor) and dimesitylboron (acceptor) are linked by a thieno[3,2-b]thiophene (B52689) bridge have been successfully used as emitters. A solution-processed OLED using such a material demonstrated a maximum external quantum efficiency of 4.61%. wikipedia.org

In the realm of Organic Field-Effect Transistors (OFETs), thiophene derivatives are among the most studied classes of organic semiconductors. Their ability to self-assemble into well-ordered crystalline structures is key to achieving high charge carrier mobility. nih.gov Fused thiophene systems, such as nih.govbenzothieno[3,2-b] nih.govbenzothiophenes (BTBTs), are particularly noteworthy for their excellent stability and high performance in OFETs. nih.gov The planar structure and potential for strong intermolecular π-π stacking in these materials facilitate efficient charge transport pathways. For example, a novel organic semiconductor, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), which packs in a classic herringbone motif with multiple intermolecular interactions (including S⋯S and C–H⋯π), has been synthesized. acs.org Single-crystal OFETs based on 2,6-DADTT demonstrated excellent electrical properties, achieving a high mobility of up to 1.26 cm² V⁻¹ s⁻¹ and a current on/off ratio of 10⁶ to 10⁸. acs.org These characteristics highlight the potential of thiophene-based compounds for applications in flexible and large-area electronics. rsc.org

Table 1: Performance of Thiophene-Based Materials in Optoelectronic Devices

| Device Type | Thiophene Derivative Class | Key Performance Metric | Value |

| OLED | MR-TADF Emitter (Th-BN) | External Quantum Efficiency (EQE) | 34.6% nih.gov |

| OLED | D–π–A Emitter (DMB-TT-TPA) | External Quantum Efficiency (EQE) | 4.61% wikipedia.org |

| OFET | Fused Thiophene (2,6-DADTT) | Charge Carrier Mobility | 1.26 cm² V⁻¹ s⁻¹ acs.org |

Thiophene derivatives are extensively used as photosensitizers in Dye-Sensitized Solar Cells (DSSCs) and as donor materials in organic photovoltaics (OPVs). nih.gov In DSSCs, these molecules, often designed with a Donor-π-Acceptor (D-π-A) architecture, are responsible for absorbing sunlight and injecting electrons into a semiconductor's conduction band. nih.gov The incorporation of a fused-thiophene unit into the sensitizer (B1316253) can lead to a red-shift of the intramolecular charge transfer band, allowing for broader light absorption, and can improve both photovoltaic performance and stability. nih.gov For example, DSSCs using a sensitizer with a thienothiophene moiety as the π-conjugation segment have achieved high incident photon-to-current conversion efficiencies (IPCE) of 93% and short-circuit current density (Jsc) values of 20.9 mA·cm⁻². nih.gov Similarly, in OPVs, thiophene-based small molecules are valued for their defined molecular structures and reproducible performance. nih.gov Devices fabricated from blends of a diketopyrrolopyrrole (DPP)-based molecule with a thieno[3,2-b]thiophene donor unit and a fullerene acceptor (PC₇₁BM) have exhibited power conversion efficiencies (PCE) of 4.0%. nih.gov

Development of Chemo- and Biosensors

The structural versatility and electronic properties of thiophene derivatives make them excellent candidates for the development of highly sensitive and selective chemo- and biosensors. nih.gov These sensors often rely on changes in their photophysical (fluorescence or absorbance) or electrochemical properties upon interaction with a target analyte. nih.govmdpi.com

Thiophene-based chemosensors have been designed for the detection of a wide range of analytes, including metal ions and anions. nih.gov For instance, a thiophene-appended benzothiazole (B30560) compound has been synthesized for the ratiometric detection of copper (Cu²⁺) and cadmium (Cd²⁺) ions. acs.org Upon binding with Cu²⁺, the sensor exhibited a clear colorimetric change and a new absorption peak, allowing for a limit of detection (LOD) as low as 1.06 x 10⁻⁷ M. nih.govacs.org Similarly, thiophene-based Schiff base probes have demonstrated high selectivity for mercury (Hg²⁺) ions, showing an immediate color change from light yellow to yellowish-orange upon detection. nih.gov The sensing mechanism often involves an intramolecular charge transfer (ICT) process that is modulated by the analyte binding. nih.gov

Ligands in Catalysis and Organometallic Transformations

Thiophene and its derivatives serve as versatile ligands in organometallic chemistry, capable of coordinating to transition metals in various modes, including η¹(S)-coordination (through the sulfur atom) and π-coordination (η² or η⁵) involving the ring's double bonds. acs.orgresearchgate.net This coordination chemistry is fundamental to their application in catalysis. Thiophene-containing ligands have been employed in a range of catalytic reactions, from polymerization to C-H bond functionalization. nih.govacs.org

For example, rare-earth metal complexes supported by thiophene-NPN ligands have been shown to catalyze the polymerization of butadiene with high trans-1,4 selectivity (up to 91.3%). acs.org The performance of the catalyst was found to be strongly dependent on the presence of the thiophene moiety within the ligand structure. acs.org In another application, a catalytic system involving a phosphine (B1218219) ligand and a silver(I) salt enables the direct C-H carboxylation of thiophene derivatives with CO₂, a reaction of significant interest for utilizing CO₂ as a chemical feedstock. acs.orgacs.org Furthermore, palladium/norbornene cooperative catalysis has been used for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions, providing an efficient route to complex polysubstituted thiophenes. nih.gov The ability of the thiophene ring to coordinate with the metal center plays a crucial role in these transformations. acs.orgresearchgate.net

Photochemical Material Science and Photosensitizers

The interaction of thiophenone and its derivatives with light has led to their application in photochemical material science and as photosensitizers for various processes. The photochemistry of thiophenone itself is characterized by an ultrafast, photoinduced electrocyclic ring-opening reaction. nih.govaps.org Upon excitation with UV light, the S-C bond extends, leading to the opening of the thiophene ring within approximately 350 femtoseconds. nih.govresearchgate.net This fundamental process is at the heart of photoisomerization reactions and provides insights for designing photoresponsive materials. cnr.it